"Tetrahydrofuran-3-carbonitrile" basic properties
"Tetrahydrofuran-3-carbonitrile" basic properties
Identity, Synthesis, and Application in Medicinal Chemistry
Executive Summary
Tetrahydrofuran-3-carbonitrile (CAS: 14631-44-8) is a critical heterocyclic building block employed primarily in the synthesis of protease inhibitors and kinase modulators. Unlike its 2-substituted counterparts, the 3-substituted THF ring offers a unique vector for exploring chemical space without introducing the metabolic instability often associated with the hemiaminal-like character of the 2-position.
This guide serves as an operational manual for research scientists. It moves beyond basic property listing to address the chemoselectivity challenges in its synthesis (specifically
Part 1: Chemical Identity & Physicochemical Profile[1]
The physicochemical profile of Tetrahydrofuran-3-carbonitrile dictates its handling. It is a polar, high-boiling liquid that requires specific protocols to separate from reaction byproducts.
Table 1: Core Physicochemical Data
| Property | Value | Operational Note |
| CAS Number | 14631-44-8 (Racemic) | Enantiopure forms (R/S) are available but cost-prohibitive for early-phase bulk steps. |
| Formula | MW: 97.12 g/mol | |
| Boiling Point | 68–71 °C @ 12 mmHg | Extrapolates to ~190 °C at atm. Do not distill at atmospheric pressure to avoid decomposition/discoloration. |
| Density | 1.043 g/mL | Slightly denser than water; forms the bottom layer in ether/water extractions but top layer in DCM/water. |
| Solubility | High in MeOH, DCM, THF | Moderate water solubility. Salting out (NaCl) is required for efficient aqueous extraction. |
| Appearance | Colorless to pale yellow liquid | Yellowing indicates oxidation or presence of elimination byproducts (dihydrofurans). |
Part 2: Synthetic Routes & Manufacturing
Senior Scientist Insight: The direct synthesis of Tetrahydrofuran-3-carbonitrile is deceptively simple. The primary failure mode is elimination . When reacting a leaving group at the 3-position with cyanide, the basicity of the cyanide ion can trigger E2 elimination, yielding volatile dihydrofurans instead of the desired nitrile.
Diagram 1: Synthesis & Reactivity Logic
The following diagram illustrates the preferred synthetic pathway (via sulfonate esters) and the downstream utility of the nitrile group.
Caption: Pathway A (Blue/Red/Green) represents the optimal SN2 route. Pathway B (Dotted) represents the thermal elimination risk.
Detailed Protocol: The Mesylate Displacement Route
Rationale: Direct displacement of 3-chlorotetrahydrofuran is sluggish. Converting 3-hydroxytetrahydrofuran to the mesylate (or tosylate) creates a superior leaving group, allowing the cyanide displacement to occur at lower temperatures, minimizing elimination.
Step 1: Activation (Mesylation)
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Setup: Charge a reactor with 3-hydroxytetrahydrofuran (1.0 eq) and Dichloromethane (DCM) (10 vol). Cool to 0°C.
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Addition: Add Triethylamine (1.5 eq). Dropwise add Methanesulfonyl chloride (MsCl) (1.2 eq), maintaining internal temperature < 10°C.
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Workup: Quench with water. Wash organic layer with 1M HCl (to remove amine), then brine. Dry (
) and concentrate. Result: Unstable oil, use immediately.
Step 2: Cyanation (The Critical Step)
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Solvent Choice: Use DMSO (anhydrous). It accelerates
rates significantly compared to alcohols. -
Reaction: Dissolve NaCN (1.2 eq) in DMSO (5 vol). Caution: NaCN is highly toxic.
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Addition: Add the crude mesylate dropwise at room temperature.
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Thermal Control: Heat to 50–60°C. Do not exceed 80°C. Higher temperatures favor the formation of 2,5-dihydrofuran (volatile liquid, BP ~66°C) via elimination.
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Monitoring: Monitor by GC-MS. Look for the disappearance of the mesylate peak.
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Quench: Cool to RT. Pour into a mixture of Ice/Water/Brine (1:1:1).
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Extraction: Extract with Ethyl Acetate (3x). Note: The product is somewhat water-soluble; aggressive extraction is required.
Part 3: Applications in Medicinal Chemistry
Tetrahydrofuran-3-carbonitrile is rarely the final API; it is a "masked" functional group. Its value lies in its ability to introduce the THF ring—a bioisostere for proline or cyclopentane—while providing a handle for further elaboration.
The "Masked" Carboxylate
Hydrolysis of the nitrile yields Tetrahydrofuran-3-carboxylic acid .
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Relevance: This acid is a key fragment in the synthesis of Cathepsin K inhibitors (e.g., Odanacatib analogs). The THF ring occupies the S2 pocket of the enzyme, providing crucial hydrogen bonding interactions via the ether oxygen while maintaining metabolic stability.
The "Masked" Amine
Reduction (using
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Relevance: Used in fragment-based drug discovery (FBDD). The amine serves as a linker to connect the THF scaffold to aromatic warheads in kinase inhibitors.
Diagram 2: Downstream Logic Flow
Caption: Divergent synthesis pathways for drug discovery scaffolds.
Part 4: Handling, Safety & Storage[2]
Cyanide Hazards
Even though the nitrile group itself is covalently bonded, the synthesis involves ionic cyanide.
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Protocol: All aqueous waste from the cyanation step must be treated with bleach (Sodium Hypochlorite) at pH > 10 to oxidize residual cyanide to cyanate before disposal.
Peroxide Formation
Like all ethers, the THF ring is susceptible to auto-oxidation.
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Storage: Store under Nitrogen or Argon.
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Testing: If the bottle has been opened for >6 months, test for peroxides using KI starch paper before heating/distilling.
Thermal Instability
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Distillation: Always distill under vacuum. At atmospheric pressure (approx 190°C), the compound may discolor or undergo ring-opening polymerization.
